![molecular formula C16H12N2O3 B5809981 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid](/img/structure/B5809981.png)
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid
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Overview
Description
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid, also known as MOBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid has been studied as a potential herbicide. In material science, 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid has been used as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. This inhibition can lead to a decrease in inflammation and cell growth, which may be beneficial in treating certain diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid can have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. These effects include a decrease in cell viability, inhibition of cell growth, and induction of apoptosis (programmed cell death). 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid. One area of interest is its potential as a treatment for cancer, as studies have shown that it can inhibit the growth of cancer cells. Another area of interest is its potential as a herbicide, as it has been shown to be effective against certain weeds. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid can be synthesized through a multistep process involving the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine with 4-chlorobenzoic acid. The resulting product is then purified through recrystallization to obtain pure 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoic acid.
properties
IUPAC Name |
4-(3-methyl-4-oxophthalazin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(9-7-10)16(20)21/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBJJAKGODDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid |
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